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Introduction
(Tetrahydro-pyran-4-ylidene)-acetic acid is a heterocyclic compound featuring a

tetrahydropyran ring, an exocyclic double bond, and a carboxylic acid functional group. This

α,β-unsaturated carboxylic acid serves as a crucial building block and intermediate in medicinal

chemistry and drug development.[1] Its structural motifs are found in various biologically active

molecules, making it a compound of significant interest.

The comprehensive characterization of this molecule is a non-negotiable prerequisite for its

use in any research or development pipeline, particularly in the pharmaceutical industry.

Ensuring its identity, purity, and stability is paramount for the reliability and reproducibility of

downstream applications. This guide provides a multi-faceted analytical strategy, leveraging

orthogonal techniques to build a complete profile of (Tetrahydro-pyran-4-ylidene)-acetic acid.

We will move beyond procedural lists to explain the rationale behind method selection and

experimental design, ensuring a robust and self-validating analytical workflow.
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A foundational understanding begins with the basic physicochemical properties of the

molecule. These parameters influence the selection of analytical conditions, such as solvent

choice and chromatographic methods.

Property Value Source

Molecular Formula C₇H₁₀O₃ [2][3]

Molecular Weight 142.15 g/mol [3]

CAS Number 130312-01-5 [3]

Appearance Solid (predicted)

Melting Point 84-85 °C [4]

pKa 3.82 ± 0.41 (Predicted) [4]

Boiling Point 310.6 ± 35.0 °C (Predicted) [4]

Chromatographic Methods for Purity and Impurity
Profiling
Chromatographic techniques are the cornerstone for determining the purity of a compound and

identifying any related substances or degradation products.

High-Performance Liquid Chromatography (HPLC) for
Purity Assessment
Reverse-phase HPLC with UV detection is the method of choice for quantifying (Tetrahydro-
pyran-4-ylidene)-acetic acid. The conjugated system of the α,β-unsaturated carboxylic acid

provides a suitable chromophore for UV detection.[5]

Causality Behind Experimental Choices:

Stationary Phase: A C18 column is selected for its hydrophobic nature, which provides good

retention for this moderately polar organic molecule.
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Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is critical. It

ensures the carboxylic acid group remains protonated (non-ionized), leading to a single,

sharp, and well-retained chromatographic peak.

Detector: A UV detector set at a wavelength near the molecule's absorbance maximum (λ-

max), anticipated to be in the 210-230 nm range due to the π→π* transition of the

conjugated system, will provide high sensitivity.

Detailed Protocol: HPLC Purity Method

Parameter Recommended Condition Rationale

Instrument
HPLC system with UV/PDA

Detector
Standard for purity analysis.

Column C18, 4.6 x 150 mm, 5 µm
Industry-standard for reverse-

phase separation.

Mobile Phase A 0.1% Formic Acid in Water
Acid modifier to suppress

ionization.

Mobile Phase B
0.1% Formic Acid in

Acetonitrile
Organic solvent for elution.

Gradient 10% B to 90% B over 15 min
To elute compounds with a

range of polarities.

Flow Rate 1.0 mL/min Typical analytical flow rate.

Column Temp. 30 °C
For reproducible retention

times.

Injection Vol. 10 µL

Detector UV at 215 nm
Wavelength for detecting the

conjugated system.

Sample Prep.
1.0 mg/mL in 50:50

Water:Acetonitrile
Ensures complete dissolution.
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Spectroscopy provides unambiguous confirmation of the molecular structure. Each technique

offers a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule.

Both ¹H and ¹³C NMR are essential.

¹H NMR: This spectrum will confirm the number and connectivity of protons. Key expected

signals include:

A singlet or narrow triplet for the vinylic proton (=CH).

Multiplets for the four sets of methylene protons (-CH₂-) on the tetrahydropyran ring.[6][7]

A very broad singlet far downfield (>10 ppm) for the carboxylic acid proton (-COOH), which

is exchangeable with D₂O.

¹³C NMR: This provides information on the carbon skeleton. Expected signals include:

A signal for the carboxylic carbon (C=O) around 170-180 ppm.

Signals for the two sp² carbons of the double bond (C=C).

Signals for the sp³ carbons of the tetrahydropyran ring, including the C-O-C carbons

around 60-70 ppm.

Protocol: NMR Sample Preparation and Acquisition

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in

observing the exchangeable COOH proton.

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (0 ppm).

Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a 400 MHz

or higher spectrometer to resolve all signals and confirm assignments.
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Mass Spectrometry (MS)
MS provides the exact molecular weight and valuable fragmentation data. Electrospray

ionization (ESI) is a suitable soft ionization technique for this molecule.

Expected Ions: In positive ion mode (ESI+), the protonated molecule [M+H]⁺ at m/z 143.07 is

expected. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ at m/z 141.06 is

expected.[2] High-resolution MS (HRMS) can confirm the elemental composition to within a

few parts per million.

Fragmentation: Tandem MS (MS/MS) on the parent ion can reveal characteristic losses,

such as the loss of H₂O (water) and CO₂ (carbon dioxide), which is a known fragmentation

pathway for some carboxylic acids under certain conditions.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional

groups present in the molecule.[9][10]

Protocol: ATR-FTIR Analysis

Background Scan: Perform a background scan with a clean Attenuated Total Reflectance

(ATR) crystal.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically

over a range of 4000-400 cm⁻¹.

Expected Characteristic Vibrational Bands:
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Wavenumber (cm⁻¹) Vibration Type Functional Group

2500-3300 (very broad) O-H stretch Carboxylic Acid

~2950 C-H stretch Aliphatic CH₂

~1700 C=O stretch Carboxylic Acid (dimer)

~1650 C=C stretch Alkene

~1100 C-O-C stretch Ether

The broadness of the O-H stretch and the position of the C=O stretch are indicative of

hydrogen-bonded carboxylic acid dimers in the solid state.[11]

Thermal Analysis for Solid-State Characterization
Thermal analysis techniques are crucial for understanding the solid-state properties of a

pharmaceutical compound, including its melting behavior, thermal stability, and potential

polymorphism.[12][13][14]

Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of

temperature. For (Tetrahydro-pyran-4-ylidene)-acetic acid, DSC provides:

Melting Point: A sharp endothermic peak corresponding to the melting point (reported as 84-

85 °C).[4]

Purity: The shape of the melting endotherm can provide an estimate of purity. Impurities

typically broaden the peak and depress the melting point.

Polymorphism: The presence of multiple melting peaks or other thermal events before

melting could indicate the existence of different crystalline forms (polymorphs).[12]

Protocol: DSC Analysis

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and

seal it.
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Heating Program: Heat the sample under a nitrogen atmosphere at a controlled rate,

typically 10 °C/min, from ambient temperature to a temperature well above the melting point.

Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to

assess thermal stability and decomposition.[14]

Decomposition Temperature: TGA will identify the onset temperature at which the molecule

begins to degrade. For α,β-unsaturated acids, a potential degradation pathway is

decarboxylation.[8]

Solvent/Water Content: A mass loss at temperatures below 120 °C could indicate the

presence of residual solvent or water.

Integrated Analytical Workflow
No single technique is sufficient for complete characterization. A logical, integrated workflow

ensures that all critical quality attributes are assessed. The results from each method should be

cross-validated to build a cohesive and trustworthy data package.
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Caption: Integrated workflow for comprehensive characterization.

Structure-Technique Correlation
The power of this multi-technique approach lies in using each method to probe specific

features of the molecule's structure.
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Caption: Correlation of analytical techniques to molecular features.

Conclusion
The analytical characterization of (Tetrahydro-pyran-4-ylidene)-acetic acid requires a

carefully designed, multi-technique approach. By combining chromatography (HPLC) for purity,

spectroscopy (NMR, MS, FTIR) for structural identity, and thermal analysis (DSC, TGA) for

solid-state properties, a complete and reliable profile of the molecule can be established. This

comprehensive data package is essential for ensuring its quality and suitability for applications

in drug discovery and development, where scientific rigor is paramount.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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